Product packaging for 2-Chloroethanesulfinic acid(Cat. No.:CAS No. 21780-04-1)

2-Chloroethanesulfinic acid

Cat. No.: B1625457
CAS No.: 21780-04-1
M. Wt: 128.58 g/mol
InChI Key: RRSCOUPNURHZBJ-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Organosulfur Compounds Research

Organosulfur compounds, organic molecules containing one or more carbon-sulfur bonds, are ubiquitous in nature and pivotal in numerous industrial applications. britannica.comresearchgate.net They are integral components of essential amino acids like cysteine and methionine, life-saving antibiotics such as penicillin, and are also found in fossil fuels. wikipedia.orgwikipedia.org The introduction of a halogen atom, such as chlorine, into an organosulfur molecule creates a halogenated organosulfur compound, a class of substances with modified reactivity and a broad spectrum of applications, from pharmaceuticals to materials science. researchgate.net

2-Chloroethanesulfinic acid stands as a prime example of a bifunctional molecule, possessing both a reactive chloro group and a sulfinic acid moiety. This dual functionality makes it a valuable building block in organic synthesis. The presence of the chlorine atom significantly influences the electronic properties and reactivity of the sulfinic acid group, setting it apart from its non-halogenated counterparts. Research in this area often focuses on how the interplay between the halogen and the sulfur-containing group can be exploited to achieve specific chemical transformations. For instance, the electron-withdrawing nature of chlorine can impact the acidity and nucleophilicity of the sulfinic acid, a key consideration in designing synthetic routes.

Studies have explored the utility of halogenated organosulfur compounds as precursors to other functional groups. For example, 2-chloroethanesulfonyl chloride, a related compound, is used in the synthesis of vinylsulfonamides, which can then undergo further reactions. chemsrc.com The metabolism of certain chemical agents has also been observed to produce this compound, highlighting its relevance in toxicological and environmental studies. researchgate.netresearchgate.netresearchgate.net

Significance in Contemporary Organosulfur Synthesis and Transformation Studies

The true value of this compound in modern organic chemistry lies in its role as a versatile synthon. Sulfinic acids and their derivatives are crucial intermediates in the formation of a wide array of more complex sulfur-containing molecules, including sulfones, sulfonamides, and sulfinate esters. researchgate.net The presence of the chloroethyl group in this compound provides a reactive handle for a variety of chemical modifications, allowing for its incorporation into larger, more complex molecular architectures.

Recent advances in synthetic methodologies have further expanded the utility of sulfinic acids. bohrium.com For example, they can be used in palladium-catalyzed cross-coupling reactions to form new carbon-sulfur bonds, a fundamental transformation in the synthesis of many pharmaceutical and agrochemical compounds. researchgate.net The development of new catalytic systems continues to enhance the efficiency and selectivity of reactions involving sulfinic acids. bohrium.com

Furthermore, the study of transformations involving this compound contributes to a deeper understanding of reaction mechanisms in organosulfur chemistry. The compound can participate in a range of reactions, including nucleophilic substitutions at the chloro-substituted carbon and reactions at the sulfur center, such as oxidation to the corresponding sulfonic acid or esterification. researchgate.net The unique reactivity imparted by the chlorine atom allows researchers to explore novel synthetic pathways and to develop more sophisticated molecular designs.

Historical Perspectives on Sulfinic Acid Chemistry Development

The study of sulfinic acids is part of the broader history of organosulfur chemistry, which has seen significant development since the 19th century. Initially, the characterization of these compounds was challenging due to their relative instability compared to the more robust sulfonic acids. britannica.combritannica.com Sulfenic acids (RSOH) are generally unstable, while sulfonic acids (RSO2OH) are strong and stable acids. britannica.combritannica.com Sulfinic acids, with the general formula RS(O)OH, occupy an intermediate position in terms of stability and acidity. britannica.combritannica.com

Early research laid the groundwork for understanding the fundamental properties and reactivity of sulfinic acids. britannica.comnih.gov Over the decades, the development of more advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, has been instrumental in characterizing these often-transient species.

The synthesis of sulfinic acids has also evolved considerably. Classical methods often involved the reduction of sulfonyl chlorides or the reaction of Grignard reagents with sulfur dioxide. researchgate.net While effective, these methods sometimes suffered from harsh reaction conditions or limited substrate scope. researchgate.net More recent decades have witnessed the emergence of milder and more versatile synthetic routes, including the use of modern catalytic systems. bohrium.comrsc.org The synthesis and application of cyclic sulfinic acid derivatives, known as sultines, have also been a focus of research, with the first report dating back to 1893. bohrium.com These historical developments have paved the way for the sophisticated use of sulfinic acids, including this compound, in contemporary organic synthesis.

Data Table

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₂H₅ClO₂S
Molecular Weight 128.579 g/mol . lookchem.com
CAS Number 21780-04-1. lookchem.com
Canonical SMILES C(CCl)S(=O)O. lookchem.com
Hydrogen Bond Donor Count 1. lookchem.com
Hydrogen Bond Acceptor Count 3. lookchem.com
Rotatable Bond Count 2. lookchem.com
Exact Mass 127.9698783. lookchem.com
Heavy Atom Count 6. lookchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H5ClO2S B1625457 2-Chloroethanesulfinic acid CAS No. 21780-04-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloroethanesulfinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5ClO2S/c3-1-2-6(4)5/h1-2H2,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRSCOUPNURHZBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)S(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90176182
Record name 2-chloroethanesulfinic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21780-04-1
Record name Holosulf [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021780041
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-chloroethanesulfinic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HOLOSULF
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Synthetic Methodologies for 2 Chloroethanesulfinic Acid and Its Analogs

Conventional Laboratory Synthesis Routes

Conventional methods for synthesizing sulfinic acids, including 2-chloroethanesulfinic acid, have been well-established in the chemical literature. These routes often involve the reduction of sulfonyl chlorides, transformations of sulfones, and hydrolysis of precursor compounds.

Synthesis from Sulfonyl Chlorides

A primary and widely utilized method for the preparation of sulfinic acids and their salts is the reduction of the corresponding sulfonyl chlorides. researchgate.netnih.gov This approach is versatile and can be adapted for a range of substrates. For the synthesis of this compound, the precursor 2-chloroethanesulfonyl chloride is the starting material. nih.gov

The reduction of sulfonyl chlorides can be achieved using various reducing agents. Commonly employed reagents include zinc dust, sodium sulfite (B76179), and sodium arsenite. researchgate.netacs.org The reaction with sodium sulfite, often in the presence of a base like sodium bicarbonate or sodium hydroxide, is a prevalent method for producing sodium sulfinates in high yields. cardiff.ac.uk For instance, the reduction of p-toluenesulfonyl chloride with sodium sulfite in water at elevated temperatures, followed by recrystallization, yields pure sodium p-toluenesulfinate. cardiff.ac.uk A similar principle can be applied to the synthesis of 2-chloroethanesulfinate from 2-chloroethanesulfonyl chloride.

The general reaction for the reduction of a sulfonyl chloride to a sulfinate salt is as follows:

R-SO₂Cl + M → R-SO₂⁻M⁺

Where 'R' represents the organic moiety (e.g., 2-chloroethyl), and 'M' is a reducing agent.

A study on the synthesis of 1-chloroethanesulfinic acid involved the reduction of 1-chloroethanesulfonyl chloride with an aqueous solution of sodium sulfite. researchgate.net The resulting sulfinate was then acidified to produce the free sulfinic acid. This method highlights a general procedure that is applicable to the synthesis of this compound.

Detailed findings from various reduction methods for sulfonyl chlorides are summarized in the table below.

Starting Sulfonyl ChlorideReducing AgentSolvent/ConditionsProductYield (%)Reference
p-Toluenesulfonyl chlorideZinc dust/Sodium carbonateWaterSodium p-toluenesulfinate hydrateNot specified cardiff.ac.uk
Benzenesulfonyl chlorideSodium sulfite/Sodium bicarbonateWater, 70-80 °CSodium benzenesulfinate (B1229208)High cardiff.ac.uk
1-Chloroethanesulfonyl chlorideSodium sulfiteWater1-Chloroethanesulfinic acid60 researchgate.net
p-Acetaminobenzenesulfonyl chlorideNot specifiedNot specifiedp-Acetaminobenzenesulfinic acidNot specified bohrium.com

Generation via Alkylation-Elimination Sequences from Sulfones

An innovative one-pot method for the conversion of methyl sulfones into sulfinic acids involves an alkylation-elimination sequence. mdpi.comtandfonline.combeilstein-journals.org This process treats the methyl sulfone as a protected form of a sulfinic acid. The methodology is initiated by the alkylation of the methyl sulfone with a benzylic halide. This is followed by an in situ elimination of the resulting styrene (B11656) in the presence of an excess of a base, which directly yields the sulfinic acid. mdpi.comtandfonline.combeilstein-journals.org

This synthetic strategy has been demonstrated to be effective for a variety of sulfones, including those containing biologically active molecules, allowing for late-stage functionalization. mdpi.combeilstein-journals.org The general applicability of this method suggests its potential for the synthesis of analogs of this compound, provided a suitable sulfone precursor is available.

The key steps of this sequence are:

Alkylation: The methyl sulfone is deprotonated by a strong base, and the resulting carbanion is alkylated by a benzylic halide.

Elimination: In the presence of excess base, the newly formed intermediate undergoes elimination to form styrene and the desired sulfinate salt.

This approach offers a mild alternative to other methods and expands the toolkit for accessing sulfinic acids from readily available sulfones. ucc.ie

Hydrolysis Methods for Sulfinic Acid Generation

Hydrolysis of certain sulfur-containing functional groups can also serve as a route to sulfinic acids. While the direct hydrolysis of sulfonyl chlorides can occur, it typically requires careful control to avoid the formation of the corresponding sulfonic acid. More controlled hydrolysis methods often involve sulfinic acid esters or thioesters.

The hydrolysis of sulfinate esters, which can be prepared from sulfinyl chlorides and alcohols, provides a direct pathway to sulfinic acids. nih.gov However, the synthesis of sulfinate esters from sulfinic acids and alcohols under acidic conditions can be complicated by disproportionation reactions that yield thiosulfonates and sulfonic acids. researchgate.net To circumvent this, condensation reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can be employed. researchgate.net

Thioesters can also be precursors to sulfinic acids through oxidative hydrolysis. For example, aryl thiobenzoates can be converted into carboxylic acids and sulfonic acids using peroxymonosulfate (B1194676) ion (Oxone®). chemrxiv.orgnih.gov While this specific example leads to sulfonic acids, the underlying principle of oxidative cleavage of a sulfur-acyl bond could potentially be adapted to yield sulfinic acids under different conditions. Acid-catalyzed hydrolysis of thioesters is another possibility, though it often requires strong acidic conditions. google.com

A study on the mechanism of sulfinate ester hydrolysis found that acid-catalyzed oxygen isotope exchange occurs, suggesting a pathway for the interconversion between the ester and the free acid. google.com This supports the feasibility of generating sulfinic acids from their esters via hydrolysis.

Green Chemistry Principles Applied to Sulfinic Acid Synthesis

In recent years, the development of synthetic methodologies has increasingly focused on the principles of green chemistry, aiming for processes that are more environmentally benign, efficient, and safe. This has led to the exploration of catalyst-free reactions and the application of continuous flow technology in the synthesis of organosulfur compounds, including sulfinic acids.

Catalyst-Free and Additive-Free Methodologies

A number of synthetic transformations for the preparation of organosulfur compounds have been developed that proceed without the need for metal catalysts or other additives. nih.govacs.orgmdpi.com These approaches are highly desirable as they reduce waste, minimize toxicity, and simplify purification procedures.

For instance, a catalyst- and additive-free method for the synthesis of allylic sulfones involves the reaction of electron-rich aryl-1,3-dienes with sulfinic acids at room temperature in ambient air. mdpi.com While this reaction consumes a sulfinic acid, the principles underlying its catalyst-free nature could potentially be applied to the synthesis of sulfinic acids themselves.

Another example is the catalyst-free alkylation of sulfinic acids with sulfonamides, which proceeds at room temperature to form sulfones. acs.org This reaction highlights the inherent reactivity of sulfinic acids that can be harnessed without external promoters. The synthesis of multisubstituted furans has also been achieved through a catalyst- and additive-free tandem reaction of enynones with sulfinic acids in water, proceeding through an O₂-oxidative single-electron-transfer process. nih.govacs.org

These examples demonstrate a clear trend towards minimizing the use of auxiliary chemicals in organosulfur chemistry, a principle that is being actively explored for the synthesis of sulfinic acids and their derivatives.

Continuous Flow Chemistry for Organosulfur Compounds

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for straightforward scaling-up. researchgate.netucc.ienih.gov This technology is increasingly being applied to the synthesis of various organic compounds, including those containing sulfur.

The synthesis of sulfonyl chlorides, the precursors to sulfinic acids, has been investigated in continuous flow systems. researchgate.net For example, a method for the continuous synthesis of p-toluenesulfonyl chloride using a microchannel reactor has been developed, using toluene (B28343) and chlorosulfonic acid as reactants. google.com Such continuous processes for preparing sulfonyl chlorides could be integrated into a telescoped synthesis of sulfinic acids.

Furthermore, flow chemistry has been utilized for sulfonation reactions. google.comacs.org A continuous-flow process for the sulfonation of 1,2-diaminobenzene in a microreactor has been described. google.comgoogle.com While this produces a sulfonic acid, the precise control over reaction conditions offered by flow reactors could potentially be adapted to control the reduction of sulfonyl chlorides to sulfinic acids, preventing over-reduction. The synthesis of other organosulfur compounds, such as thioureas and allyl sulfones, has also been successfully demonstrated in continuous flow. nih.govrsc.org The application of flow technology to the direct synthesis of sulfinic acids is an active area of research with the potential to provide safer and more efficient manufacturing processes. chemrxiv.org

Enantioselective Synthesis of Chiral Sulfinic Acids and Derivatives.acs.orgnih.govntu.edu.sg

The synthesis of chiral sulfinic acids and their derivatives in an enantiomerically pure or enriched form is of significant interest due to their application as chiral auxiliaries and their presence in pharmacologically active molecules. acs.orgnih.gov Various stereoselective strategies have been developed to achieve this, broadly categorized into organocatalytic and diastereoselective approaches.

Organocatalytic Approaches.nih.govmdpi.comresearchgate.net

Organocatalysis has surfaced as a potent method for the enantioselective synthesis of chiral sulfur compounds. mdpi.comresearchgate.net Chiral organocatalysts, such as Cinchona alkaloids and their derivatives, have been successfully employed in the asymmetric synthesis of sulfinate esters and sulfinamides. nih.govacs.org

One notable approach involves the dynamic kinetic resolution of racemic sulfinyl chlorides with alcohols, catalyzed by chiral amines or peptides, to produce enantioenriched sulfinate esters. nih.gov For instance, the reaction of racemic tert-butanesulfinyl chloride with benzyl (B1604629) alcohol in the presence of a chiral N-methyl imidazole-containing octapeptide catalyst can yield the corresponding sulfinate ester with high enantioselectivity. nih.gov Similarly, Cinchona alkaloids have been utilized to catalyze the highly enantioselective preparation of arenesulfinates from racemic sulfinyl chlorides and achiral alcohols. nih.gov

More recently, a pentanidium-catalyzed asymmetric condensation of pro-chiral sulfinates and alcohols has been developed for the straightforward synthesis of enantioenriched sulfinate esters. ntu.edu.sg This method demonstrates broad substrate scope, accommodating various sulfinates and bioactive alcohols. ntu.edu.sg The resulting chiral sulfinate esters are versatile intermediates that can be transformed into a range of other chiral sulfur pharmacophores. ntu.edu.sg

Another innovative strategy involves the organocatalytic asymmetric deoxygenation of sulfones containing a cyano group, which generates a chiral sulfinic species as an active intermediate. researchgate.net This intermediate can then be trapped by alcohols to afford a wide variety of chiral sulfinates with high enantioselectivity. researchgate.net

The table below summarizes key organocatalytic approaches for the synthesis of chiral sulfinyl compounds.

Catalyst TypeSubstratesProductKey Features
Chiral Peptides/AminesRacemic sulfinyl chlorides and alcoholsEnantioenriched sulfinate estersDynamic kinetic resolution. nih.gov
Cinchona AlkaloidsRacemic sulfinyl chlorides and achiral alcoholsEnantioenriched arenesulfinatesHigh enantioselectivity. nih.gov
PentanidiumPro-chiral sulfinates and alcoholsEnantioenriched sulfinate estersAsymmetric condensation. ntu.edu.sg
Organocatalyst with Cyano-SulfonesSulfones with a cyano group and alcoholsChiral sulfinatesAsymmetric deoxygenation. researchgate.net

Diastereoselective Methods.researchgate.nettib.eu

Diastereoselective methods for synthesizing chiral sulfinic acid derivatives often rely on the use of a chiral auxiliary. osi.lv This approach involves the reaction of a sulfinyl precursor with a chiral alcohol or amine, leading to the formation of diastereomeric sulfinates or sulfinamides. These diastereomers can then be separated, and the chiral auxiliary can be subsequently removed to afford the enantiomerically pure sulfinyl compound.

A classic example is the Andersen synthesis, which traditionally involves the reaction of a sulfinyl chloride with a chiral alcohol, such as (-)-menthol, to form diastereomeric sulfinates. acs.org These can be separated by crystallization and then subjected to nucleophilic substitution to yield chiral sulfoxides.

More contemporary diastereoselective methods have expanded upon this principle. For instance, the oxidation of sulfenates derived from chiral alcohols can produce sulfinates with varying degrees of diastereoselectivity. acs.orgnih.gov The choice of oxidant and the structure of the chiral alcohol can influence the stereochemical outcome of the reaction. nih.gov For example, the oxidation of menthyl derivatives of benzenesulfenates has been shown to yield the corresponding sulfinates with good diastereoselectivity. nih.gov

The use of chiral auxiliaries is a foundational strategy in the synthesis of amines with multiple stereogenic centers, where Ellman's N-tert-butanesulfinyl chiral auxiliary is a prominent reagent. osi.lv While this is more directly related to sulfinamides, the underlying principle of diastereoselective control is analogous.

The following table outlines key aspects of diastereoselective methods for preparing chiral sulfinyl derivatives.

Chiral AuxiliaryPrecursorIntermediateKey Step
Chiral Alcohols (e.g., (-)-menthol)Sulfinyl chloridesDiastereomeric sulfinatesSeparation of diastereomers. acs.org
Chiral AlcoholsSulfenatesDiastereomeric sulfinatesDiastereoselective oxidation. nih.gov
N-tert-butanesulfinyl groupIminesDiastereomeric sulfinamidesDiastereoselective reduction/addition. osi.lv

Electrochemical Synthesis Pathways for Organosulfur Acids.beilstein-journals.orgnih.govbeilstein-journals.orgrsc.orgpku.edu.cn

Electrochemical methods offer a sustainable and green alternative for the synthesis of organosulfur compounds, including sulfinic acids and their derivatives. nih.gov These techniques utilize electrical current to drive oxidation and reduction reactions, often avoiding the need for harsh chemical reagents. pku.edu.cn

Recent advancements in electroorganic synthesis have enabled the efficient construction of C-S bonds. polyu.edu.hkresearchgate.net For example, an electrochemical approach coupling biomass oxidation with a sulfur-containing nucleophile has been developed to prepare a range of C-S species with high Faradaic efficiency. polyu.edu.hkresearchgate.net While this specific work focuses on sulfonates, the underlying principles of electrochemical C-S bond formation are relevant to the synthesis of other organosulfur acids.

Anodic Oxidation Processes.nih.govbeilstein-journals.org

Anodic oxidation plays a crucial role in many electrochemical syntheses of organosulfur compounds. beilstein-journals.org In these processes, the starting material is oxidized at the anode to generate a reactive intermediate, which then participates in bond-forming reactions.

For the synthesis of sulfonamides, a method involving the anodic oxidation of an arene substrate has been reported. beilstein-journals.org The resulting radical cation is then attacked by a nucleophilic amidosulfinate, which can be generated in situ from SO2 and an amine. beilstein-journals.orgrsc.org A subsequent oxidation step and deprotonation yield the final sulfonamide product. beilstein-journals.org This highlights a pathway where an oxidized species reacts with a sulfur-containing nucleophile.

The direct anodic oxidation of sulfinic acids is also a known process, which can lead to the formation of sulfonyl radicals through the release of SO2. pku.edu.cn These highly reactive intermediates can then be trapped by other species in the reaction mixture.

Furthermore, the electrochemical oxidation of sulfides can lead to the formation of sulfoxides and sulfones, which are closely related to sulfinic acids. nih.gov The controlled oxidation of thiols at an anode can also be a route to various sulfur-containing compounds. The table below summarizes key anodic oxidation processes relevant to organosulfur acid synthesis.

Starting MaterialIntermediateProductKey Features
Arene and amidosulfinateArene radical cationSulfonamideC-S bond formation via nucleophilic attack. beilstein-journals.org
Sulfinic acidsSulfonyl radicalVarious sulfur compoundsGeneration of reactive radical species. pku.edu.cn
SulfidesSulfoxide (B87167)/SulfoneOxidized sulfur compoundsControlled oxidation at the anode. nih.gov

Cathodic Reduction Mechanisms and Intermediates.beilstein-journals.orgacs.org

Cathodic reduction processes in the electrochemical synthesis of organosulfur compounds involve the transfer of electrons to a substrate at the cathode, generating a reduced, often radical or anionic, intermediate. acs.org These intermediates can then undergo further reactions to form the desired products.

While direct cathodic synthesis of sulfinic acids is less commonly reported, the reduction of sulfonyl chlorides has been investigated. The electrochemical reduction of sulfonyl chlorides can lead to the formation of sulfinates. This process involves the two-electron reduction of the sulfonyl chloride to a sulfinate anion.

The cathodic environment is also critical in paired electrolysis systems where an oxidation occurs at the anode and a reduction at the cathode. For instance, in some electrochemical C-S bond-forming reactions, the cathodic reaction can be the evolution of hydrogen gas. researchgate.net The choice of cathode material, such as platinum or carbon-based electrodes, can significantly influence the efficiency and outcome of the reduction process. acs.orgbeilstein-journals.org

The following table provides an overview of relevant cathodic reduction mechanisms.

SubstrateIntermediateProduct/ProcessKey Features
SO2SO2 radical anionPrevention of reoxidationPaired electrolysis for sulfonamide synthesis. beilstein-journals.org
Sulfonyl ChloridesSulfinate anionSulfinatesTwo-electron reduction.
Protons (H+)Hydrogen gasHydrogen evolution reactionCommon cathodic process in paired electrolysis. researchgate.net

Electrochemical Oxidative Coupling Reactions

Electrochemical oxidative coupling reactions represent a contemporary and environmentally benign approach for the formation of carbon-sulfur bonds, offering a powerful alternative to traditional methods that often rely on stoichiometric chemical oxidants. This methodology leverages the direct use of electricity to mediate the oxidation of sulfinic acids, generating sulfonyl radicals that can subsequently engage in a variety of coupling reactions. While specific studies on the electrochemical oxidative coupling of this compound are not extensively documented, the principles and applications of this strategy can be understood through the examination of analogous alkyl- and arylsulfinic acids. These reactions are typically carried out in undivided or divided electrochemical cells, employing a range of electrode materials and electrolytes to achieve the desired transformations.

The core of this synthetic strategy involves the anodic oxidation of a sulfinate species to a sulfonyl radical. This reactive intermediate can then add to unsaturated systems, such as alkenes and alkynes, or participate in cross-coupling reactions to form a diverse array of organosulfur compounds. The reaction conditions, including the choice of solvent, electrolyte, and electrode material, are critical parameters that influence the efficiency and selectivity of the coupling process.

Detailed Research Findings

Research in the field of electrochemical sulfonylation has demonstrated the versatility of this method for creating various sulfonylated products. For instance, the electrochemical synthesis of allyl sulfones has been achieved through the sulfonation of allyl trifluoroborates with both aryl and alkyl sulfinates. In these reactions, the sulfinate is oxidized at the anode to produce a sulfonyl radical, which then adds to the alkene. This is followed by a further oxidation and elimination sequence to yield the final allyl sulfone product. rsc.org A study on this reaction optimized conditions using a graphite (B72142) anode and cathode in a mixture of acetonitrile (B52724) and water, notably without the need for an external electrolyte, showcasing the green credentials of this approach. rsc.org

Another significant application is the synthesis of β-keto sulfones. This has been accomplished via the electrochemical reaction of enol acetates with sulfonyl hydrazides, which are precursors to sulfinic acids. nih.gov The reaction proceeds under mild conditions and avoids the use of transition metal catalysts or chemical oxidants. The scalability of such electrochemical methods has also been demonstrated through the use of flow cells, highlighting their potential for industrial applications. nih.gov

Furthermore, the electrochemical alkoxysulfonylation of styrenes using sodium sulfinates and alcohols provides a direct route to β-alkoxy sulfones. acs.org These reactions are typically conducted in an undivided cell with carbon-based electrodes and a supporting electrolyte like lithium perchlorate. The broad substrate scope of these reactions indicates that various substituted styrenes and sulfinates can be successfully coupled. acs.org

While direct electrochemical data for this compound is sparse, the successful application of these methods to other functionalized sulfinic acids suggests that this compound could potentially serve as a substrate in similar transformations. The electron-withdrawing nature of the chlorine atom might influence the oxidation potential of the sulfinic acid and the reactivity of the resulting sulfonyl radical, potentially requiring specific optimization of the reaction conditions.

Data Tables

The following tables summarize the findings from electrochemical oxidative coupling reactions of various sulfinic acid analogs, providing insights into the potential reactivity of this compound in similar synthetic protocols.

Table 1: Electrochemical Synthesis of Allyl Sulfones from Sulfinates and Allyl Trifluoroborates rsc.org

EntrySulfinate PrecursorAllyl TrifluoroborateProductYield (%)
1Sodium benzenesulfinatePotassium allyltrifluoroborateAllyl(phenyl)sulfone80
2Sodium 4-methylbenzenesulfinatePotassium allyltrifluoroborateAllyl(p-tolyl)sulfone75
3Sodium 4-methoxybenzenesulfinatePotassium allyltrifluoroborateAllyl(4-methoxyphenyl)sulfone72
4Sodium 4-fluorobenzenesulfinatePotassium allyltrifluoroborateAllyl(4-fluorophenyl)sulfone68
5Sodium methanesulfinate (B1228633)Potassium allyltrifluoroborateAllyl(methyl)sulfone65

Reaction Conditions: Undivided cell, graphite anode and cathode, MeCN/H₂O (1:1), room temperature, constant current.

Table 2: Electrochemical Synthesis of β-Alkoxy Sulfones from Styrenes and Sodium Sulfinates acs.org

EntryStyrene DerivativeSodium SulfinateAlcoholProductYield (%)
1α-MethylstyreneSodium 4-methylbenzenesulfinateMethanol1-((2-methoxy-2-phenylpropyl)sulfonyl)-4-methylbenzene82
2StyreneSodium benzenesulfinateEthanol1-((2-ethoxy-2-phenylethyl)sulfonyl)benzene75
34-ChlorostyreneSodium 4-methylbenzenesulfinateMethanol1-((2-(4-chlorophenyl)-2-methoxyethyl)sulfonyl)-4-methylbenzene78
4α-MethylstyreneSodium 4-bromobenzenesulfinateMethanol1-bromo-4-((2-methoxy-2-phenylpropyl)sulfonyl)benzene73
5α-MethylstyreneSodium 2-chlorobenzenesulfinateMethanol1-chloro-2-((2-methoxy-2-phenylpropyl)sulfonyl)benzene76

Reaction Conditions: Undivided cell, carbon anode and cathode, LiClO₄ in MeCN, room temperature, constant current.

Reactivity and Reaction Mechanisms of 2 Chloroethanesulfinic Acid

Fundamental Reactivity of Sulfinic Acids

Sulfinic acids (RSO₂H) are a class of organosulfur oxoacids characterized by their unique reactivity, which is influenced by the sulfur atom's intermediate oxidation state.

Acidic Character and Proton Transfer Processes

Sulfinic acids are notably stronger acids than their corresponding carboxylic acid analogs. chez-alice.fr The acidic nature is due to the polarization of the O-H bond, facilitated by the electron-withdrawing sulfinyl group. The ionization constants for aromatic sulfinic acids, such as benzenesulfinic acid and p-toluenesulfinic acid, are in the range of 2 to 4 x 10⁻² at 25°C. chez-alice.fr This acidity dictates their behavior in proton transfer processes, where they readily donate a proton to a base. In the presence of a base, 1-haloalkanesulfinic acids are deprotonated to form the corresponding sulfinate anion, which is a key intermediate in further reactions like sulfene (B1252967) formation. cdnsciencepub.com Deuterium (B1214612) labeling experiments have confirmed the rapid exchange of the acidic hydrogen, for instance, when 1-chloroethanesulfinic acid is treated with D₂O. cdnsciencepub.com

Disproportionation and Decomposition Pathways

A characteristic reaction of sulfinic acids, particularly aliphatic ones, is their tendency to undergo disproportionation. chez-alice.fr Lower molecular weight aliphatic sulfinic acids are often viscous oils prone to rapid decomposition, making their isolation as stable free acids challenging. chez-alice.fr A general pathway for this decomposition involves the reaction of three molecules of the sulfinic acid to yield a sulfonic acid, a thiolsulfonate, and water. chez-alice.fr

General Equation for Sulfinic Acid Disproportionation: 3 RSO₂H → RSO₃H + RSO₂SR + H₂O

Aromatic sulfinic acids are generally more stable but can also decompose over time through a similar pathway. chez-alice.fr The mechanism for this disproportionation can be complex, with studies suggesting the unimolecular decomposition of an intermediate sulfinyl sulfone as a potential rate-determining step. oregonstate.edu Thermal decomposition of specific types of sulfinic acids, such as allylic sulfinic acids, can also occur through distinct mechanisms like a retro-ene reaction. rsc.org

Mechanisms of Sulfene Formation from 1-Haloalkanesulfinic Acids

Sulfenes (R₂C=SO₂) are highly reactive intermediates that can be generated from various precursors, including 1-haloalkanesulfinic acids. The presence of the halogen on the α-carbon provides a unique reaction pathway.

Elucidation of the "Abnormal Route" of Sulfene Generation

Research has identified a specific mechanism for sulfene formation from 1-haloalkanesulfinic acids, termed the "abnormal route". cdnsciencepub.com This pathway is characterized by the loss of a nucleofuge (the halide ion) from the carbon atom of the incipient sulfene, rather than from the sulfur atom. cdnsciencepub.com

The process is initiated by the reaction of the 1-haloalkanesulfinic acid with a base, which deprotonates the acid to form the sulfinate anion. This anion then undergoes an elimination reaction, expelling the halide ion to form the sulfene intermediate. cdnsciencepub.comresearchgate.net

Mechanism of "Abnormal Route" Sulfene Formation:

Deprotonation: R-CH(X)-SO₂H + Base → R-CH(X)-SO₂⁻ + Base-H⁺

Elimination: R-CH(X)-SO₂⁻ → R-CH=SO₂ + X⁻

This mechanism was elucidated through experiments where 1-haloalkanesulfinic acids were reacted with nucleophiles like water or p-toluidine (B81030) in the presence of a base, yielding products consistent with a sulfene intermediate. cdnsciencepub.com The findings established that sulfenes can act as "ambifunctional" electrophiles, capable of being attacked at the carbon atom, which was a previously unknown type of reactivity for these species. cdnsciencepub.comcdnsciencepub.com

Radical Reactions Involving 2-Chloroethanesulfinic Acid

Sulfinic acids are effective hydrogen atom donors and can participate in radical chain reactions. nih.gov Despite a reputation for facile autoxidation, they can be utilized in productive radical chemistry because the rate-determining step of their autoxidation—the reaction of the propagating sulfonyl radical with oxygen—is relatively slow. nih.govrsc.org

Initiation and Propagation in Radical Chain Pathways

Radical chain reactions proceed through distinct phases of initiation, propagation, and termination. youtube.comlibretexts.org

Initiation: This phase involves the initial creation of a free radical. libretexts.orgmasterorganicchemistry.com For sulfinic acids, a common initiation step is the abstraction of the hydrogen atom from the hydroxyl group by a pre-existing radical (R'•), generating a sulfonyl radical (RSO₂•). nih.gov The O-H bond dissociation enthalpy (BDE) for sulfinic acids is approximately 78 kcal/mol, which is intermediate between that of thiols (~87 kcal/mol) and sulfenic acids (~70 kcal/mol). rsc.orgresearchgate.net

Initiation Step: RSO₂H + R'• → RSO₂• + R'H

Propagation: This is the chain-carrying part of the reaction, where the sulfonyl radical generated during initiation reacts with other molecules to form products and regenerate a radical to continue the chain. libretexts.orgmasterorganicchemistry.com The sulfonyl radical (RSO₂•) is the key propagating species. nih.gov Sulfinic acids show significant reactivity in hydrogen atom transfer (HAT) reactions with various radicals. nih.gov The reactivity is, however, sensitive to the solvent, as the strong hydrogen-bond donating ability of sulfinic acids means their reactivity can be attenuated in H-bond accepting solvents. rsc.org

Reaction Type Reactant Radical **Approximate Rate Constant (M⁻¹s⁻¹) **Reference
H-Atom TransferAlkyl Radical~10⁶ nih.govrsc.org
H-Atom TransferAlkoxyl Radical~10⁸ nih.govrsc.org
Sulfonyl Radical + O₂Oxygen~10⁶ nih.govresearchgate.net

Participation in Hydrosulfonylation Reactions

This compound is a potential reactant in hydrosulfonylation reactions, a process that involves the addition of a sulfonyl group and a hydrogen atom across a double or triple bond. These reactions are valuable for synthesizing sulfones, which are significant structural motifs in various biologically active compounds and materials. The reactivity of sulfinic acids like this compound in these transformations is often characterized by a free-radical mechanism, particularly in modern photoredox catalysis methods.

In visible-light-mediated hydrosulfonylation, sulfinic acids are key precursors to sulfonyl radicals. The process is typically initiated by a photocatalyst, such as an iridium complex, which, upon excitation by light, engages in a single-electron transfer (SET) with the sulfinic acid (or its conjugate base, the sulfinate). This oxidation event generates a sulfonyl radical. For this compound, this would produce the 2-chloroethanesulfonyl radical.

This electrophilic radical then adds to an alkene, particularly electron-rich ones, in an anti-Markovnikov fashion. The resulting carbon-centered radical intermediate is then trapped by a hydrogen atom transfer (HAT) agent, such as (TMS)₃SiH or a thiol, to furnish the final sulfone product and propagate the radical chain. Mechanistic studies, including deuterium labeling experiments, support this direct H-atom transfer pathway and argue against an ionic Michael-addition mechanism under these photoredox conditions. While sulfinic acids can be used directly, protocols often employ their more stable salt forms (sulfinates), which are converted to the active sulfinic acid in situ with the help of an acid additive.

Table 1: Representative Hydrosulfonylation Reaction

Reactant 1Reactant 2Key ReagentsProduct
This compoundAlkene (e.g., Styrene)Photocatalyst (e.g., fac-Ir(ppy)₃), Light (e.g., Blue LED), HAT agent2-Chloroethyl-phenethyl-sulfone

Nucleophilic and Electrophilic Transformations

The reactivity of this compound is characterized by its dual electronic nature, allowing it to act as both a nucleophile and an electrophile. This versatility stems from the sulfur atom, which possesses a lone pair of electrons and can exist in an intermediate oxidation state.

Nucleophilic Character: The sulfur atom in this compound or its conjugate base, the 2-chloroethanesulfinate anion, is nucleophilic. This allows it to participate in reactions with various electrophiles. A primary example is its alkylation to form sulfones. wikipedia.org The reaction with unpolarized electrophiles like alkyl halides proceeds via S-alkylation, where the sulfur atom attacks the electrophilic carbon, displacing a leaving group to form a new carbon-sulfur bond. wikipedia.org This S-nucleophilicity is fundamental to many of its synthetic applications. acs.org The choice of solvent and the nature of the electrophile can influence the reaction's outcome; harder, more polarized electrophiles may favor O-alkylation to produce sulfinate esters. wikipedia.org Mechanistic studies suggest that in some contexts, the sulfinic acid is the true nucleophilic species that attacks an electrophilic intermediate. nih.gov

Electrophilic Character: While inherently nucleophilic, the sulfur atom in this compound can also exhibit electrophilic behavior, especially after activation. More commonly, the molecule undergoes transformations where it is attacked by stronger nucleophiles. However, its most notable electrophilic-type reaction is oxidation. Oxidizing agents can attack the sulfur atom, leading to the formation of 2-chloroethanesulfonic acid. This oxidation from a sulfinic acid (sulfur(IV)) to a sulfonic acid (sulfur(VI)) is a common transformation. nih.govresearchgate.netrsc.org The process is believed to occur in a stepwise manner, where the sulfinic acid is oxidized to the corresponding sulfonic acid. acs.orglookchem.com This reaction underscores the ability of the sulfur center to accept electron density, a hallmark of electrophilic character.

Computational and Theoretical Investigations of 2 Chloroethanesulfinic Acid

Quantum Chemical Calculations of Molecular Structure

Ab initio molecular orbital calculations have been performed on simple sulfonyl radicals and sulfinic acids to determine their equilibrium geometries. cdnsciencepub.com For instance, studies on the simplest sulfinic acid, HSO₂H, and related species indicate that the inclusion of d-type polarization functions on sulfur is crucial for accurate predictions of S-O bond lengths. cdnsciencepub.com The geometry of the SO₂H group is relatively consistent across different substituents. cdnsciencepub.com

Based on computational studies of cysteine sulfinic acid, the sulfinate group is known to engage in various local interactions with its surrounding chemical environment. nih.gov The geometry around the sulfur atom in a sulfinic acid is tetrahedral, a stark contrast to the trigonal planar geometry of a carboxylic acid. rsc.org This tetrahedral arrangement, which includes a lone pair on the sulfur, significantly influences the molecule's steric profile. rsc.org

Table 1: Representative Calculated Structural Parameters for the Sulfinic Acid Moiety from Analogous Compounds.

ParameterMethanesulfinic Acid (CH₃SO₂H) (Predicted)Cysteine Sulfinic Acid (CSD) (Observed in PDB)Notes
S-O Bond Length (Å)~1.47VariesThe S-O bond in sulfonyl radicals is typically around 1.47 Å. cdnsciencepub.com
C-S Bond Length (Å)Weaker than in benzenesulfinate (B1229208) rsc.orgVariesThe C-S bond strength is a key factor in the stability and reactivity of sulfinates. rsc.org
O-S-O Bond Angle (°)~123° (in sulfonyl radicals)VariesThis angle is relatively consistent in sulfonyl radicals. cdnsciencepub.com
C-S-O Bond Angle (°)N/AVaries

This table is populated with data from theoretical studies on analogous compounds and is intended to be representative. Actual values for 2-chloroethanesulfinic acid will vary.

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational method for investigating the pathways and energetics of chemical reactions. rsc.orgresearchgate.net For this compound, potential reaction mechanisms include decomposition, oxidation, and reactions involving the chloroethyl group.

Studies on the degradation of perfluoroethanesulfonic acid (PFEtS) under subcritical hydrothermal alkaline conditions have revealed potential degradation pathways that could be analogous to those of this compound. rsc.org These studies show that the C-S bond is susceptible to cleavage. rsc.org For PFEtS, the reaction is proposed to initiate with the attack of a hydroxyl group on the carbon atom attached to the sulfur, leading to the displacement of the sulfonate group. rsc.org A similar mechanism could be envisaged for this compound, where nucleophilic attack at the carbon adjacent to the sulfinic acid group could lead to C-S bond cleavage.

Furthermore, computational studies on the decomposition of Np(V) complexes with methanesulfinate (B1228633) have shown that the C-S bond in methanesulfinate is weaker and more susceptible to cleavage than the C-S bond in benzenesulfinate. rsc.org This suggests that for alkylsulfinic acids like this compound, C-S bond scission is a likely reaction pathway. The self-condensation of sulfenic acids to form thiosulfinates has also been studied computationally, with predicted activation barriers in the range of 37.5 to 39.6 kcal/mol. nsf.gov

Table 2: Calculated Energetic Parameters for Reaction Steps in Analogous Sulfinic/Sulfonic Acids.

Reaction StepSystemComputational MethodCalculated Barrier (kcal/mol)Reference
C-S Bond CleavageNp(V)-methanesulfinate complexXMS-CASPT2Lower than benzenesulfinate analog rsc.org
Sulfonate displacement by OH⁻Perfluoroethanesulfonic acidWB97XD/6-311++G(2d,2p)Rate-determining step rsc.org
Self-condensationAlkanesulfenic acidsNot specified37.5 - 39.6 nsf.gov

This table presents data from theoretical studies on analogous compounds to illustrate potential reaction energetics.

Spectroscopic Property Prediction and Validation

Vibrational analysis of model compounds of perfluorinated alkyl sulfonic acid ionomers has been performed using hybrid DFT calculations. nih.govacs.org These studies have successfully reproduced observed bands in ATR-IR spectra and have led to new assignments for characteristic peaks. nih.govacs.org For example, peaks around 970 and 1060 cm⁻¹ in these systems have been assigned to combinations of SO₃ symmetric stretching and adjacent CCO bending modes. nih.govacs.org Similar vibrational modes would be expected for this compound, with shifts due to the different substituent.

Theoretical calculations of the vibrational wavenumbers for pyridine-3-sulfonic acid using the Hartree-Fock method have also shown good agreement with experimental FT-IR and FT-Raman spectra. asianpubs.org The calculated frequencies for S-O stretching and SO₂ deformation modes in pyridine-3-sulfonic acid provide a reference for the expected positions of these bands in the spectrum of this compound. asianpubs.org

Table 3: Representative Calculated Vibrational Frequencies (cm⁻¹) for Functional Groups in Analogous Compounds.

Vibrational ModePyridine-3-sulfonic acid (HF/6-31G(d))Perfluorinated alkyl sulfonate anions (PBE0/6-311G*)Expected Range for this compound
S-O Stretch1034~1060 (combination band)1000-1100
SO₂ Scissoring630, 607N/A500-650
SO₂ Wagging552N/A~550
C-S StretchN/AN/A600-800
C-Cl StretchN/AN/A650-850

This table is a compilation of data from different sources on analogous compounds and serves as a predictive guide.

Electronic Structure and Bonding Analysis

The electronic structure and nature of chemical bonds in a molecule can be elucidated through computational techniques like Natural Bond Orbital (NBO) analysis. nih.gov NBO analysis provides insights into charge distribution, hyperconjugative interactions, and bond polarity.

In studies of cysteine sulfinic acid, NBO analysis has revealed significant n→π* interactions between the lone pairs of the sulfinate sulfur and oxygen atoms and the antibonding orbitals of backbone carbonyls. nih.gov These interactions contribute to the conformational stability of the molecule. nih.gov The sulfonyl group in general is highly polarized, with significant contributions from hyperconjugation. researchgate.net

The bonding in sulfonyl derivatives is characterized by strong electrostatic interactions and a highly polarized S-N bond in sulfonamides, for example. researchgate.net For this compound, NBO analysis would be expected to show a polarized C-Cl bond and significant charge localization on the oxygen atoms of the sulfinic acid group. The C-S bond is also expected to be polarized and its nature will influence the molecule's reactivity. rsc.org

Table 4: Key Findings from Electronic Structure Analysis of Analogous Compounds.

Analysis TypeCompound/SystemKey FindingReference
NBO AnalysisCysteine Sulfinic AcidEvidence of n→π* interactions stabilizing conformations. nih.gov
NBO AnalysisSulfonamidesHighly polarized S-N bond with significant electrostatic character. researchgate.net
Computational AnalysisMethanesulfinateThe C-S bond is weaker than in aromatic sulfinates. rsc.org
DFT AnalysisPerfluoroethanesulfonic acidUneven electron density distribution along the carbon chain. rsc.org

This table summarizes key electronic structure insights from studies on related molecules.

Advanced Analytical Methodologies for 2 Chloroethanesulfinic Acid Research

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the molecular structure and properties of 2-Chloroethanesulfinic acid. These techniques rely on the interaction of the molecule with electromagnetic radiation to provide detailed information about its atomic composition and chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei. rsc.org The structural formula of this compound is Cl-CH₂-CH₂-SO₂H.

In ¹H NMR, the molecule is expected to show two distinct signals, both triplets, due to the coupling between the adjacent methylene (B1212753) (-CH₂) groups. The methylene group attached to the chlorine atom (Cl-CH₂) would appear at a higher chemical shift (downfield) compared to the methylene group attached to the sulfinic acid moiety (-CH₂-SO₂H) due to the strong electron-withdrawing effect of chlorine. chemistrysteps.com

In ¹³C NMR spectroscopy, two signals are anticipated, corresponding to the two non-equivalent carbon atoms in the ethyl chain. The carbon atom bonded to the chlorine (C-Cl) is expected to resonate at a higher chemical shift than the carbon bonded to the sulfur (C-S), influenced by the electronegativity of the adjacent atoms. libretexts.org

Table 5.1.1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for similar functional groups. chemistrysteps.comlibretexts.orgsigmaaldrich.comcarlroth.com

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAdjacent Group
¹H (Cl-CH ₂)3.6 - 3.9Triplet-CH₂SO₂H
¹H (-CH ₂-SO₂H)3.1 - 3.4Triplet-CH₂Cl
¹³C (C l-CH₂)40 - 45--CH₂SO₂H
¹³C (-C H₂-SO₂H)50 - 55--CH₂Cl

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is utilized to identify the specific functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. uc.edu For this compound, the key functional groups are the sulfinic acid (-SO₂H) group, the carbon-chlorine (C-Cl) bond, and the aliphatic carbon-hydrogen (C-H) bonds.

The IR spectrum is expected to be characterized by several key absorption bands:

A very broad and strong absorption for the O-H stretch of the sulfinic acid group, typically in the 2500-3300 cm⁻¹ region, often overlapping with C-H stretches. libretexts.org

A strong absorption band for the asymmetric and symmetric stretching of the S=O bond, which for sulfinic acids typically appears in the 1090-1150 cm⁻¹ range. acs.orgresearchgate.net

Stretching and bending vibrations for the C-H bonds of the methylene groups in the 2850-3000 cm⁻¹ and 1400-1470 cm⁻¹ regions, respectively.

An absorption band in the fingerprint region, typically between 600-800 cm⁻¹, corresponding to the C-Cl stretching vibration. uc.edu

Table 5.1.2: Expected IR Absorption Bands for this compound Expected frequencies are based on characteristic absorption ranges for the respective functional groups. uc.edulibretexts.orgacs.org

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Intensity
O-H StretchingSulfinic Acid (-O-H)2500 - 3300Strong, Broad
C-H StretchingAlkane (-CH₂)2850 - 3000Medium-Strong
S=O Asymmetric/Symmetric StretchingSulfinic Acid (S=O)1090 - 1150Strong
S-O StretchingSulfinic Acid (S-O)850 - 950Medium
C-Cl StretchingAlkyl Halide (C-Cl)600 - 800Medium-Strong

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry for Identification and Quantification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. libretexts.org High-Resolution Mass Spectrometry (HRMS) measures mass with very high accuracy, allowing for the determination of the elemental formula of a molecule and its fragments. researchgate.net

For this compound (C₂H₅ClO₂S), the mass spectrum would show a characteristic molecular ion peak cluster due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl) and sulfur (³²S, ³³S, ³⁴S). The two major molecular ion peaks would be at m/z 128 (for the ³⁵Cl isotope) and m/z 130 (for the ³⁷Cl isotope), with an approximate intensity ratio of 3:1. docbrown.info

Common fragmentation pathways for organosulfur compounds in MS involve the cleavage of C-S, C-C, and S-O bonds, as well as the loss of small neutral molecules like SO₂, HCl, or H₂O. nih.govresearchgate.netlibretexts.org HRMS can distinguish between isobaric fragments (fragments with the same nominal mass but different elemental compositions), which is crucial for unambiguous structural confirmation.

Table 5.1.3: Predicted Mass Spectrometry Data for this compound Predictions are based on the molecular formula C₂H₅ClO₂S and common fragmentation patterns. docbrown.infonih.gov

m/z (for ³⁵Cl)Predicted Fragment IonPossible Neutral Loss
128[C₂H₅³⁵ClO₂S]⁺•Molecular Ion (M⁺•)
93[C₂H₄³⁵Cl]⁺SO₂
64[C₂H₅O₂S]⁺HCl
63[C₂H₄S]⁺•HCl, H₂O
49[CH₂³⁵Cl]⁺C₂H₃SO₂

Chromatographic Separation Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a complex sample containing this compound, chromatography is essential to isolate it from other components before analysis.

Gas Chromatography (GC) and GC-MS for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, this compound is a polar, non-volatile compound with low thermal stability, making it unsuitable for direct GC analysis. To overcome this limitation, it must first be converted into a more volatile and thermally stable derivative. oup.com

The derivatization process typically targets the acidic proton of the sulfinic acid group. Common strategies include:

Esterification: Reacting the acid with an alcohol (e.g., methanol) to form a methyl ester (e.g., methyl 2-chloroethanesulfinate).

Silylation: Reacting the acid with a silylating agent (e.g., BSTFA) to replace the acidic proton with a trimethylsilyl (B98337) (TMS) group.

Conversion to Sulfonyl Halides: Reacting the acid with reagents like thionyl chloride or phosphorus pentachloride to form the more volatile 2-chloroethanesulfonyl chloride. oup.comoup.com

Once derivatized, the sample can be injected into the GC system. The volatile derivative is separated from other components on a capillary column and subsequently detected. When GC is coupled with a mass spectrometer (GC-MS), it allows for both the separation and the mass-based identification of the derivative, providing a high degree of confidence in the identification of the original this compound in the sample. mdpi.comresearchgate.net

Liquid Chromatography (LC) and Ultra-High-Pressure Liquid Chromatography (UHPLC) for Complex Mixtures

The separation and quantification of this compound from complex matrices, such as environmental and biological samples, necessitate advanced chromatographic techniques. Liquid chromatography (LC) and its more advanced counterpart, ultra-high-pressure liquid chromatography (UHPLC), are central to these analytical efforts. metwarebio.commetwarebio.com UHPLC systems, which utilize columns packed with sub-2 µm particles, operate at significantly higher pressures (up to 100 MPa or more) compared to traditional HPLC systems. eag.comresearchgate.net This results in markedly improved resolution, higher efficiency, and significantly faster analysis times, which are critical for high-throughput screening. metwarebio.comeag.com

The separation of a polar and potentially reactive analyte like this compound is typically achieved using reversed-phase (RP) chromatography. However, due to its high polarity, retention on standard C18 columns can be challenging. Therefore, method development often explores alternative stationary phases, such as those designed for enhanced polar retention or aqueous compatible phases. Another powerful strategy is Hydrophilic Interaction Liquid Chromatography (HILIC), which uses a high organic content mobile phase to promote the retention of very polar compounds.

For detection, coupling LC or UHPLC with tandem mass spectrometry (MS/MS) is the preferred approach for complex mixtures. nih.govnih.gov UHPLC-MS/MS provides exceptional sensitivity and selectivity, allowing for the confident identification and quantification of this compound even at trace levels. The selection of specific precursor-to-product ion transitions in Selected Reaction Monitoring (SRM) mode minimizes interference from matrix components, which is a common challenge in environmental and biological analysis. nih.gov

Table 1: Comparison of LC, HPLC, and UHPLC Techniques

Feature Conventional LC HPLC (High-Performance Liquid Chromatography) UHPLC (Ultra-High-Pressure Liquid Chromatography)
Particle Size >10 µm 3-5 µm ≤2 µm
Operating Pressure Low (gravity-fed) Moderate (up to 40 MPa) Very High (≥100 MPa)
Resolution Low Good Very High
Analysis Time Long Moderate Fast to Ultra-fast
Solvent Consumption High Moderate Low
Sensitivity Low Good High
Primary Application Preparative separations Routine analysis, quality control Complex mixture analysis, high-throughput screening

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

This compound possesses a chiral center at the sulfur atom, meaning it can exist as two non-superimposable mirror images, or enantiomers. sigmaaldrich.com Since enantiomers often exhibit different biological activities, it is crucial to separate and quantify them. americanpharmaceuticalreview.comcsfarmacie.cz Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose, enabling the determination of enantiomeric excess (ee) in a sample. researchgate.net

The separation relies on the use of a Chiral Stationary Phase (CSP), which creates a diastereomeric interaction with the enantiomers, leading to different retention times. americanpharmaceuticalreview.com For a polar, acidic compound like this compound, several types of CSPs could be employed:

Polysaccharide-based CSPs: Columns with coated or immobilized cellulose (B213188) or amylose (B160209) derivatives are widely used and offer broad applicability. americanpharmaceuticalreview.com

Macrocyclic Glycopeptide CSPs: Stationary phases based on antibiotics like teicoplanin or vancomycin (B549263) are particularly effective for separating polar and ionic compounds, including amino acids and other acids, often without derivatization. sigmaaldrich.com The multiple hydrogen bonding, ionic, and hydrophobic interaction sites on these molecules provide the necessary environment for chiral recognition. sigmaaldrich.com

Pirkle-type CSPs: These phases operate based on π-π interactions, hydrogen bonding, and dipole-dipole interactions to achieve separation. csfarmacie.cz

The choice of mobile phase, typically a mixture of a nonpolar solvent (like hexane) and a more polar alcohol (like isopropanol (B130326) or ethanol), is critical for optimizing selectivity and resolution. csfarmacie.cz The D-enantiomer is often more strongly retained on many common macrocyclic glycopeptide CSPs. sigmaaldrich.com The ability to resolve these enantiomers is fundamental for studies investigating the compound's metabolic fate and biological effects.

Electrochemical Analytical Techniques

Cyclic Voltammetry for Redox Behavior Studies

Cyclic Voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of chemical compounds. unt.eduonlineacademicpress.com For this compound, CV can provide valuable insights into its oxidation and reduction potentials, the stability of its redox species, and the kinetics of electron transfer. basinc.com The technique involves scanning the potential of an electrode linearly with time and measuring the resulting current. asdlib.org

The electrochemical behavior of sulfinic acids is characterized by their oxidation to the corresponding sulfonic acid. In a typical cyclic voltammogram of this compound in an appropriate solvent and supporting electrolyte, an irreversible anodic (oxidation) peak would be expected, corresponding to the following reaction:

Cl-CH₂CH₂-SO₂H → Cl-CH₂CH₂-SO₃H + 2H⁺ + 2e⁻

The potential at which this peak occurs (Epa) provides information about the thermodynamic ease of oxidation. The shape and scan rate dependence of the peak can reveal information about the kinetics of the electron transfer and any coupled chemical reactions. basinc.com For instance, studies on the oxidation of thiols show a pathway that proceeds through a sulfinic acid intermediate, which is then further oxidized. mdpi.com Conversely, the reduction of related sulfonyl chlorides has been shown to produce sulfinate ions, indicating that the sulfinic acid functional group is a stable intermediate in electrochemical processes. redalyc.orgresearchgate.net By analyzing the cyclic voltammograms at various scan rates, researchers can determine if the process is diffusion-controlled or complicated by adsorption or preceding/following chemical steps. researchgate.net

Table 2: Key Parameters from a Cyclic Voltammogram and Their Significance

Parameter Symbol Significance
Anodic Peak Potential Epa Potential at which the maximum oxidation current occurs. Related to the standard redox potential.
Cathodic Peak Potential Epc Potential at which the maximum reduction current occurs. Related to the standard redox potential.
Peak Potential Separation ΔEp = Epa - Epc Indicates the reversibility of the redox reaction. For a reversible n-electron process, ΔEp ≈ 59/n mV. basinc.com
Anodic Peak Current ipa Maximum oxidation current. Proportional to the analyte concentration and the square root of the scan rate for a diffusion-controlled process. basinc.com
Cathodic Peak Current ipc Maximum reduction current. Proportional to analyte concentration.
Peak Current Ratio ipa / ipc For a stable, reversible system, this ratio is unity. A ratio other than one suggests coupled chemical reactions. basinc.com

Potentiometric Methods for Acidity Determinations

Potentiometric titration is a standard and highly accurate method for determining the concentration and acidity (pKa) of an acidic or basic substance. uomustansiriyah.edu.iqsci-hub.st This technique is well-suited for characterizing this compound. The method involves the gradual addition of a standard solution of a strong base (titrant), such as sodium hydroxide, to a solution of the acid, while monitoring the solution's pH using a pH meter. fsu.edu

The strength of sulfinic acids is generally intermediate between their corresponding carboxylic and sulfonic acids. core.ac.uk A potentiometric titration of this compound would yield a titration curve of pH versus the volume of added base. The curve features a distinct inflection point, which corresponds to the equivalence point, where all the acid has been neutralized. The volume at this point is used to calculate the initial concentration of the acid.

The pKa value, a quantitative measure of the acid's strength, can be determined from the pH at the half-equivalence point. At this point in the titration, the concentrations of the acid and its conjugate base are equal, and thus pH = pKa. This data is crucial for understanding the compound's behavior in different chemical and biological environments. Potentiometric methods are robust, can be automated, and provide more reliable data than titrations using visual color indicators, especially in colored or turbid solutions. uomustansiriyah.edu.iq

Method Development for Trace Analysis in Environmental and Biological Samples

Detecting and quantifying this compound at trace levels in complex environmental (e.g., water, soil) and biological (e.g., plasma, urine, tissue) samples is a significant analytical challenge that requires a multi-step method. researchgate.neteuropa.eu The goal is to isolate the analyte from a complex matrix, concentrate it, and measure it with high sensitivity and specificity. nih.gov

A typical workflow for trace analysis involves several key stages:

Sample Preparation and Extraction: This is the most critical step and is highly matrix-dependent.

Biological Samples: Tissues may require homogenization followed by acid digestion, often using a mixture of nitric and perchloric acids in a controlled microwave system to decompose the organic matrix. inorganicventures.comdartmouth.edu This process must be carefully controlled to prevent loss of the analyte.

Aqueous Samples: For water samples, pre-concentration is often necessary. This can be achieved through solid-phase extraction (SPE) using a sorbent that retains the analyte, which is then eluted with a small volume of solvent. nih.gov

Extraction Techniques: Liquid-liquid extraction or ion-pair extraction can also be used to selectively move the analyte from the aqueous sample into an organic solvent. nih.govmdpi.com

Cleanup: After initial extraction, a cleanup step is often required to remove co-extracted matrix components that could interfere with the final analysis. This is commonly done using SPE cartridges with different sorbents (e.g., Florisil, graphitized carbon) that retain interferences while allowing the analyte to pass through, or vice-versa. nih.gov

Instrumental Analysis: For trace-level quantification, the gold standard is UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS). nih.govnih.gov This technique offers the high sensitivity needed to reach detection limits in the low parts-per-trillion (pg/g or pg/mL) range and the high selectivity to distinguish the analyte from background noise. The use of an isotopically labeled internal standard is often essential for correcting for matrix effects and variations in extraction recovery, ensuring accurate quantification.

The development of such methods must rigorously address potential issues like procedural blank contamination, analyte stability during storage and preparation, and matrix-induced signal suppression or enhancement in the mass spectrometer. nih.gov

2 Chloroethanesulfinic Acid As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Organosulfur Compounds

The dual functionality of 2-chloroethanesulfinic acid makes it a versatile starting material for building more complex molecules containing sulfur. mdpi.comnih.gov It provides pathways to various classes of organosulfur compounds through reactions involving its sulfinic acid group.

Sulfinate esters and sulfones are important classes of organosulfur compounds, and sulfinic acids are key precursors for their synthesis. rsc.orgjchemrev.com

Sulfinate Esters: this compound can react with alcohols to form the corresponding sulfinate esters. This esterification can be catalyzed by lanthanide(III) triflates. organic-chemistry.org Another method involves activating the sulfinic acid with 1,1'-carbonyldiimidazole (B1668759) (CDI), which then readily reacts with various alcohols to yield the desired sulfinate esters in high yields. organic-chemistry.org

Sulfones: Sulfones can be synthesized from sulfinic acid derivatives. jchemrev.com One common non-oxidative route involves the reaction of sulfinate esters with organometallic reagents like Grignard reagents. jchemrev.com More modern methods include palladium-catalyzed cross-coupling reactions. For instance, sulfinate esters can react with organoboron compounds (like arylboronic acids) in the presence of a palladium catalyst to form a variety of sulfoxides, which can be subsequently oxidized to sulfones. nih.gov While direct conversion to sulfones is possible, the pathway often proceeds through a sulfoxide (B87167) intermediate. jchemrev.comnih.gov

Table 1: Synthesis of Sulfinate Esters and Sulfones

Product Class Reactants Reagents/Conditions General Reaction
Sulfinate Ester This compound, Alcohol (R'-OH) 1,1'-Carbonyldiimidazole (CDI) or Lanthanide(III) triflates ClCH₂CH₂S(O)OH + R'-OH → ClCH₂CH₂S(O)OR' + H₂O
Sulfone Sulfinate ester, Organometallic (R'-MgX) Grignard Reaction ClCH₂CH₂S(O)OR' + R''-MgX → ClCH₂CH₂S(O)R''
Sulfone (via Sulfoxide) Sulfinate ester, Arylboronic acid (ArB(OH)₂) Pd(dba)₂, XPhos, K₂CO₃ ClCH₂CH₂S(O)OR' + ArB(OH)₂ → ClCH₂CH₂S(O)Ar → ClCH₂CH₂SO₂Ar

The sulfinic acid group is a precursor to other important sulfur-containing functional groups, including sulfonamides and thiosulfonates. wikipedia.orgorganic-chemistry.org

Sulfonamides: Sulfonamides are a crucial class of compounds, famously known for the sulfa drugs in medicine. wikipedia.orgnih.gov The synthesis of sulfonamides from sulfinic acids can be achieved through various routes. One pathway involves the oxidation of the sulfinic acid to the corresponding sulfonyl chloride, which then reacts with ammonia (B1221849) or a primary/secondary amine to yield the sulfonamide. britannica.com A more direct route has been demonstrated where 1-haloalkanesulfinic acids react with amines like p-toluidine (B81030) in the presence of a base to form the corresponding sulfonamide. cdnsciencepub.com Chiral sulfinamides are also valuable reagents in asymmetric synthesis. wikipedia.org

Thiosulfonates: Thiosulfonates (also known as sulfinothioic acid S-esters) can be readily prepared from the reaction of sulfinic acids with thiols. organic-chemistry.org This reaction is efficiently catalyzed by lanthanide(III) triflates, providing good yields of the S-thiosulfinate product. organic-chemistry.org

Table 2: Synthesis of Sulfonamides and Thiosulfonates

Product Class Reactants Reagents/Conditions General Reaction

Role in the Construction of Chiral Sulfur-Containing Molecules

The synthesis of chiral molecules is a cornerstone of modern organic chemistry, and organosulfur compounds are no exception. researchgate.netnih.gov Sulfinic acid derivatives, obtainable from this compound, are instrumental in the construction of chiral sulfur-containing molecules where the sulfur atom itself can be a stereocenter. researchgate.net

Chiral sulfinates and N-sulfinyl amides have emerged as powerful reagents and intermediates in asymmetric synthesis. researchgate.net For example, chiral sulfinamides are used to induce stereoselectivity in various chemical transformations. wikipedia.org The enantioselective synthesis of chiral sulfur compounds can be achieved through methods like the desymmetrizing electrophilic sulfenylation of substrates, a reaction catalyzed by a chiral sulfide (B99878) in combination with an activating agent. nih.govnih.gov While this specific reaction uses a sulfenylating agent, the underlying principle of using chiral catalysts to control the stereochemistry of sulfur addition is broadly applicable. The conversion of a prochiral starting material using a chiral reagent or catalyst derived from a sulfinic acid can lead to the formation of enantioenriched sulfoxides and other valuable chiral building blocks. researchgate.netnih.gov

Utility in Diverse Functional Group Interconversions

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis, allowing for the transformation of one functional group into another. imperial.ac.ukvanderbilt.edu this compound possesses two distinct functional groups that can participate in a variety of these transformations.

The chloro group on the ethyl chain is a good leaving group in nucleophilic substitution reactions. vanderbilt.edu This allows for the introduction of a wide range of nucleophiles, such as azides, nitriles, or amines, to form new carbon-heteroatom bonds. vanderbilt.edu For example, reaction with sodium azide (B81097) would yield 2-azidoethanesulfinic acid, while reaction with potassium cyanide could produce 2-cyanoethanesulfinic acid. vanderbilt.edu

The sulfinic acid moiety itself is ripe for interconversion. It can be:

Oxidized to the corresponding sulfonic acid (ClCH₂CH₂SO₃H), which is a much stronger acid. wikipedia.org

Converted to sulfinate esters, sulfonamides, or thiosulfonates as described in section 6.1.

Utilized in reactions that form sulfenes (R₂C=SO₂) as transient intermediates, which can then be trapped by various nucleophiles or cycloaddition partners. cdnsciencepub.com

These interconversions allow chemists to strategically modify the molecule's properties and reactivity to suit the needs of a larger synthetic plan. ub.edusolubilityofthings.com

Table 3: Examples of Functional Group Interconversions

Starting Group Target Group Reagents/Conditions Reaction Type
Chloroalkane (-Cl) Azide (-N₃) Sodium azide (NaN₃) Nucleophilic Substitution (Sₙ2)
Chloroalkane (-Cl) Nitrile (-CN) Potassium cyanide (KCN) Nucleophilic Substitution (Sₙ2)
Sulfinic Acid (-SO₂H) Sulfonic Acid (-SO₃H) Strong oxidizing agent Oxidation
Sulfinic Acid (-SO₂H) Sulfinate Ester (-SO₂R') Alcohol (R'OH), CDI Esterification
Sulfinic Acid (-SO₂H) Sulfonamide (-SO₂NR'₂) Oxidation to sulfonyl chloride, then amine Amidation

Environmental and Biological Transformations of 2 Chloroethanesulfinic Acid

Microbial Metabolism and Biodegradation Pathways

Microorganisms play a pivotal role in the breakdown of complex organic molecules, including organosulfonates. The biodegradation of these compounds is a key process in the biogeochemical cycling of sulfur. oup.comnih.govdntb.gov.uasigmaaldrich.com

2-Chloroethanesulfinic acid has been tentatively identified as a metabolite in the biodetoxification of sulfur mustard simulants. researchgate.netresearchgate.net Research has shown that the bacterium Rhodococcus rhodochrous is capable of using 2-chloroethyl ethyl sulfide (B99878) (CEES), a structural analog of sulfur mustard, as its sole source of sulfur for growth. researchgate.netresearchgate.net During this process, metabolites detected included 2-chloroethanol (B45725) and a compound identified as this compound. researchgate.netresearchgate.net The formation of these products indicates that the carbon-sulfur (C-S) bond in the parent compound was cleaved before the hydrolysis of the chlorine atom. researchgate.net This positions this compound as an intermediate in a microbial detoxification pathway for certain chemical warfare agent-related compounds.

While specific enzymes that act directly on this compound are not extensively documented, the mechanisms for cleaving C-S bonds in related aliphatic organosulfonates have been studied in detail. oup.comd-nb.info These enzymatic processes are essential for liberating the sulfur for microbial use. oup.com Aerobic bacteria have evolved several mechanisms for desulfonation, often involving oxygen-dependent enzymes. oup.comd-nb.info

Two primary enzymatic strategies for C-S bond cleavage in aliphatic sulfonates are:

Monooxygenases: Many aerobic bacteria utilize FMNH₂-dependent monooxygenases. oup.com These enzymes destabilize the C-S bond by adding an oxygen atom to the carbon adjacent to the sulfonate group, which facilitates the release of the good leaving group, sulfite (B76179) (SO₃²⁻). d-nb.info

Glycyl Radical Enzymes (GREs): In anaerobic bacteria, a different strategy involving radical chemistry is employed. nih.govnih.govwikipedia.org The enzyme isethionate sulfite-lyase (IslA), found in bacteria like Bilophila wadsworthia, is a well-characterized GRE that catalyzes the cleavage of the C-S bond in isethionate (2-hydroxyethanesulfonate). nih.govwikipedia.orgresearchgate.net The reaction is initiated by an activating enzyme that generates a glycyl radical, which then leads to the formation of a catalytically active cysteine thiyl radical. acs.org This radical abstracts a hydrogen atom from the substrate, initiating a fragmentation process that breaks the C-S bond, ultimately yielding acetaldehyde (B116499) and sulfite. wikipedia.orgacs.org

The table below summarizes key enzymes involved in the C-S bond cleavage of substrates structurally related to this compound.

Table 1: Examples of Enzymes Involved in C-S Bond Cleavage of Aliphatic Organosulfonates

Enzyme Name Substrate Example Organism Example Mechanism Type Products
Isethionate Sulfite-lyase (IslA/IseG) Isethionate Bilophila wadsworthia, Desulfovibrio vulgaris Glycyl Radical Enzyme Acetaldehyde, Sulfite
Taurine (B1682933) Dioxygenase (TauD) Taurine Escherichia coli α-ketoglutarate-dependent Dioxygenase Aminoacetaldehyde, Sulfite
DHPS-sulfolyase (HpsG) Dihydroxypropanesulfonate (DHPS) Sulfate-reducing bacteria Glycyl Radical Enzyme Sulfite

| Alkanesulfonate Monooxygenase (SsuD) | Various alkanesulfonates | Escherichia coli | FMNH₂-dependent Monooxygenase | Corresponding aldehyde, Sulfite |

Given its structure as a short-chain chlorinated organosulfinate, it is plausible that its degradation would proceed via an oxidative or radical-based mechanism to cleave the C-S bond, releasing the sulfur as sulfite.

The transformation of organosulfonates is not limited to a single species but is carried out by a diverse range of bacteria found in various environments. oup.comresearchgate.net The ability to utilize these compounds as a sulfur source is a significant advantage in sulfate-limited conditions. oup.com

Rhodococcus rhodochrous : As mentioned, this bacterium has been identified in the context of producing this compound from the degradation of 2-chloroethyl ethyl sulfide. researchgate.netresearchgate.net Rhodococcus species are known for their broad metabolic capabilities, including the degradation of xenobiotic compounds. researchgate.net

Bilophila wadsworthia : This anaerobic gut bacterium is notable for its ability to degrade isethionate, a compound structurally similar to this compound, using the isethionate sulfite-lyase enzyme to produce sulfite, which it then reduces to toxic hydrogen sulfide (H₂S). nih.govsigmaaldrich.commdpi.com

Pseudomonas putida : This soil bacterium is a versatile degrader of organic compounds. researchgate.net Strains of P. putida can degrade sulfoquinovose via a pathway that produces 3-sulfolactate, demonstrating their capability to process organosulfonates. nih.gov

Escherichia coli : Certain strains of this bacterium can degrade organosulfonates like taurine and sulfoquinovose, particularly under anaerobic conditions, highlighting the presence of these metabolic pathways even in common facultative anaerobes. researchgate.netpnas.org

The table below lists some microorganisms known for their ability to degrade organosulfonate compounds.

Table 2: Microorganisms Involved in Organosulfonate Degradation

Microorganism Environment Degraded Organosulfonate(s) Key Pathway/Enzyme
Rhodococcus rhodochrous Soil 2-Chloroethyl ethyl sulfide (simulant) C-S bond cleavage
Bilophila wadsworthia Human Gut Isethionate, Taurine Isethionate Sulfite-lyase (anaerobic)
Pseudomonas putida Soil, Water Sulfoquinovose, Orthanilic acid Entner-Doudoroff pathway for SQ
Escherichia coli Human Gut, Environment Taurine, Sulfoquinovose Taurine Dioxygenase, Sulfoglycolysis
Desulfovibrio sp. Anaerobic sludge Dihydroxypropanesulfonate (DHPS) DHPS-sulfolyase

| Acinetobacter sp. | Soil, Water | Isethionate | Sulfolyase |

Abiotic Environmental Degradation Pathways

In addition to microbial action, abiotic factors can contribute to the transformation of this compound in the environment. Organosulfonates are generally charged at physiological pH, making them water-soluble but also subject to various chemical reactions. uni-konstanz.de While direct studies on this compound are scarce, its degradation can be inferred from the behavior of related chemical classes, such as sulfinic acids and chlorinated alkanes.

Chlorinated alkanes are known to be persistent in the environment, with degradation rates influenced by their carbon chain length and degree of chlorination. nih.govpublications.gc.ca Abiotic degradation processes that could be relevant include:

Photodegradation: Sunlight, particularly UV radiation, can induce the degradation of organic compounds. For instance, the photodegradation of cysteine sulfinic acid, another sulfinic acid, can be sensitized by dissolved organic matter in water, leading to C-S bond cleavage and the formation of inorganic sulfur. acs.org Similarly, advanced oxidation processes using UV light in combination with hydrogen peroxide (UV/H₂O₂) have been shown to effectively degrade fluorotelomer sulfonates, initiating desulfonation and subsequent breakdown of the molecule. nih.gov

Hydrolysis: The presence of a chlorine atom on the ethyl chain may make the compound susceptible to hydrolysis, potentially replacing the chlorine with a hydroxyl group. However, the C-Cl bond in short-chain alkanes can be relatively stable. Silane esters of perfluorobutane sulfonic acid (PFBS) are known to undergo hydrolysis in the presence of water, releasing the sulfonic acid. miljodirektoratet.no

Oxidation: Strong oxidizing agents in the environment could potentially attack the sulfinate group or the chlorinated alkyl chain.

Implications for Sulfur Cycling in Natural Systems

The biodegradation of organosulfur compounds, including xenobiotics like this compound, is an integral part of the global biogeochemical sulfur cycle. researchgate.netgeo-leo.de This cycle involves the transformation of sulfur through various oxidation states, fueling diverse microbial metabolisms. geo-leo.de

When microorganisms break the C-S bond in an organosulfonate, they typically release sulfur in the form of sulfite (SO₃²⁻). oup.comd-nb.info This liberated sulfite can then enter mainstream sulfur metabolism pathways:

Oxidation to Sulfate (B86663): In aerobic environments, many bacteria can oxidize the sulfite to sulfate (SO₄²⁻), which is the most stable form of sulfur in the presence of oxygen and a key nutrient for many organisms. uni-konstanz.degeo-leo.de

Reduction to Sulfide: In anaerobic environments, sulfate- and sulfite-reducing bacteria can use sulfite as a terminal electron acceptor in their respiration, reducing it to hydrogen sulfide (H₂S). nih.govpnas.org

The introduction of xenobiotic organosulfonates from industrial activities or the breakdown of chemical agents provides a novel source of sulfur for microbial communities. oup.com This can influence the local microbial population dynamics, favoring organisms capable of desulfonation. In environments like the human gut, this can have significant consequences, as the production of H₂S by bacteria like Bilophila wadsworthia from taurine-derived sulfonates has been linked to inflammatory conditions. wikipedia.orgmdpi.com The degradation of compounds like this compound thus represents a link between anthropogenic sulfur inputs and natural biogeochemical pathways, demonstrating the adaptability of microorganisms in mineralizing complex organic matter and recycling essential elements. researchgate.net

Broader Implications and Future Research Directions in 2 Chloroethanesulfinic Acid Chemistry

Opportunities in Advanced Catalysis and Reaction Design

The development of novel catalysts and efficient chemical reactions is a cornerstone of modern chemistry. riken.jprsc.org While 2-chloroethanesulfinic acid is not yet a mainstream player in catalysis, its structure suggests several forward-thinking research opportunities. Future work could focus on designing new catalysts and reactions where this compound plays a key role. riken.jp

A primary area of exploration lies in its potential as a precursor for sophisticated ligand synthesis. The sulfinic acid group can be transformed into various other sulfur-containing functionalities (sulfonamides, sulfones, thioethers), while the chloro- group allows for attachment to catalytic scaffolds or other organic molecules through nucleophilic substitution. This dual reactivity could enable the creation of unique bidentate or tridentate ligands for transition-metal catalysis, potentially leading to catalysts with novel selectivity and activity for processes like asymmetric synthesis or olefin polymerization. riken.jpuni-regensburg.de

Furthermore, the compound itself could serve as a substrate in the development of new catalytic reactions. Research could be directed towards the selective catalytic activation of either the C-Cl bond or the S-O bonds. For instance, developing metal-catalyzed cross-coupling reactions that selectively engage the sulfinic acid moiety would open new pathways for constructing complex organosulfur compounds. Similarly, designing catalytic systems for the controlled transformation of the chloroethyl group could provide efficient routes to functionalized sulfinic acids.

Expanding the Scope of Synthetic Applications

As a functionalized building block, this compound offers considerable, though largely unexplored, utility in organic synthesis. youtube.com Its ability to participate in reactions characteristic of both alkyl halides and sulfinic acids makes it a versatile reagent for constructing complex molecular architectures.

Future synthetic applications could leverage this bifunctionality in sequential or one-pot reactions. For example, the sulfinic acid group could first act as a nucleophile or a radical precursor, followed by a subsequent reaction at the chloro- position. One such possibility is its use in the synthesis of novel sulfur-containing heterocyclic compounds, which are prevalent in pharmaceuticals and materials science. A reaction sequence could involve an initial Michael-type addition of the sulfinate, followed by an intramolecular cyclization via nucleophilic displacement of the chloride. A related precursor, 2-chloroethanesulfonyl chloride, has already been used in a one-pot sulfonylation/intramolecular thia-Michael addition, suggesting the feasibility of such strategies. chemsrc.com

Another promising direction is in polymer chemistry. The compound could be explored as a monomer or a functionalizing agent. Copolymerization involving the sulfinic acid group or its derivatives could lead to new functional polymers with applications in areas such as ion exchange resins, specialty coatings, or biocompatible materials.

Interdisciplinary Research with Environmental Science and Biochemistry

The intersection of chemistry with environmental science and biochemistry provides a critical context for understanding the lifecycle of chemical compounds. For this compound, this interdisciplinary research is particularly relevant due to its tentative identification as a microbial metabolite.

Research has shown that the bacterium Rhodococcus rhodochrous can utilize 2-chloroethyl ethyl sulfide (B99878) (CEES), a simulant for the chemical warfare agent sulfur mustard, as a source of sulfur. researchgate.netresearchgate.net In these biodegradation studies, a compound tentatively identified as this compound was detected as a metabolite, indicating that microbial pathways exist for cleaving carbon-sulfur bonds in these hazardous materials prior to dehalogenation. researchgate.netresearchgate.netresearchgate.net This finding opens up significant avenues for future research in the bioremediation of sites contaminated with mustard agents.

Table 1: Tentative Identification of this compound in Biodegradation This table summarizes findings where this compound was reported as a potential metabolite.

OrganismSubstrateKey Findings & MetabolitesCitation(s)
Rhodococcus rhodochrous IGTS82-Chloroethyl ethyl sulfide (CEES)Capable of utilizing CEES as a sole sulfur source. Metabolites detected include 2-chloroethanol (B45725) and a compound tentatively identified as this compound. researchgate.netresearchgate.netresearchgate.net

Development of Novel Analytical Probes for Detection

The ability to detect and quantify specific molecules is fundamental to progress in chemistry, biology, and environmental monitoring. While no specific probes for this compound currently exist, significant opportunities lie in adapting existing technologies for its detection. thermofisher.com

A highly promising approach is to leverage the extensive research on probes for protein sulfinylation, a post-translational modification that results in cysteine sulfinic acid. nih.gov Scientists have developed various chemical tools that selectively react with the sulfinic acid moiety. nih.govresearchgate.net These include C-nitroso compounds and diazene-based probes that form stable adducts with sulfinic acids, allowing for their detection via biotin (B1667282) tags or fluorescent reporters. nih.govresearchgate.net Future research could focus on modifying these existing probe scaffolds to create derivatives with high selectivity for this compound over other biological or environmental sulfinic acids and thiols. nsf.gov

The development of fluorescent probes offers particular advantages due to their potential for high sensitivity and real-time analysis. researchgate.netnih.govnih.gov A research program could aim to design a probe where the interaction with this compound triggers a distinct change in fluorescence (e.g., enhancement, quenching, or a ratiometric shift). nih.gov Such a tool would be invaluable for tracking the compound in bioremediation studies or for monitoring its presence in environmental samples.

Table 2: Potential Chemical Approaches for Future this compound Probes This table is based on existing probe technologies developed for general sulfinic acid detection.

Probe ClassReaction PrinciplePotential Application for this compoundCitation(s)
C-Nitroso CompoundsForms a stable product through ligation with the sulfinic acid.Development of a specific C-nitroso derivative for selective labeling and detection. nih.gov
Diazene-Based ProbesCovalently modifies sulfinic acids to form a stable sulfonohydrazide or sulfonamide linkage.Design of diazene (B1210634) probes with alkyne or fluorescent handles for pull-down or imaging. researchgate.net
Benzothiazole SulfonesReacts with thiols to generate a sulfinic acid intermediate, which can be detected.Adaptation of this chemistry to create a turn-on fluorescent sensor specific to sulfinic acids like this compound. nsf.gov

Exploration of Undiscovered Reactivity Modes

The full chemical personality of this compound is far from being completely understood. Its structure inherently suggests a variety of reactivity modes that have yet to be explored, promising a rich field for fundamental chemical research.

One major area for investigation is its behavior in radical chemistry. The sulfinic acid group can be a precursor to sulfonyl radicals (RSO₂•) under oxidative conditions. Exploring the generation and subsequent reactions of the 2-chloroethanesulfonyl radical could lead to novel methods for sulfonation or the synthesis of complex sulfur-containing molecules.

Another unexplored frontier is its use in transition-metal-catalyzed cross-coupling reactions. While the Suzuki, Heck, and Sonogashira reactions are staples of modern synthesis, the use of sulfinic acids as coupling partners is less common but growing. Future studies could develop protocols where this compound (or its salts) acts as a nucleophilic or electrophilic partner to form new C-S or C-C bonds, with the chloro- group remaining available for subsequent transformations.

Finally, the potential for this compound to act as a precursor to a highly reactive intermediate, 2-chloroethylsulfene (ClCH₂CH=SO₂), warrants investigation. Through controlled elimination of water, sulfinic acids can generate sulfinyl anhydrides, and further transformations could potentially lead to sulfenes. If this reactivity can be harnessed, it would provide a powerful tool for [2+2] cycloadditions and other pericyclic reactions, enabling rapid access to four-membered sulfur-containing rings (thietane-1,1-dioxides) and other complex structures.

Q & A

Basic: What are the key physicochemical properties of 2-Chloroethanesulfinic acid critical for experimental design?

Answer:
The stability, solubility, and reactivity of this compound are governed by its molecular structure (e.g., sulfinic acid group and chloroethyl moiety). Key properties include:

  • Molecular weight : Calculated from molecular formula (e.g., C₂H₅ClO₂S).
  • Solubility : Tested in polar solvents (e.g., water, ethanol) via titration or gravimetric analysis under controlled temperatures .
  • pH sensitivity : Stability assessed via spectroscopic monitoring (UV-Vis, NMR) under varying pH conditions (e.g., 2–10) to identify decomposition thresholds .
  • Hygroscopicity : Evaluated by storing samples in humidity-controlled environments and measuring mass changes .

Advanced: How can conflicting spectroscopic data for this compound be resolved in structural elucidation studies?

Answer:
Contradictions in NMR, IR, or mass spectrometry data often arise from impurities, tautomerism, or solvent interactions. Methodological approaches include:

  • Multi-technique validation : Cross-validate NMR (¹H/¹³C) with high-resolution mass spectrometry (HRMS) and IR to confirm functional groups .
  • Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify discrepancies .
  • Controlled experiments : Repeat analyses under anhydrous conditions or with deuterated solvents to rule out moisture or solvent effects .

Basic: What are the recommended storage conditions to maintain the stability of this compound in laboratory settings?

Answer:

  • Storage environment : Keep in airtight containers under inert gas (e.g., argon) to prevent oxidation. Use desiccants (e.g., silica gel) in humidity-controlled environments (<10% RH) .
  • Temperature : Store at 2–8°C; avoid freeze-thaw cycles to prevent crystallization-induced degradation .
  • Stability monitoring : Conduct periodic purity checks via HPLC or thin-layer chromatography (TLC) .

Advanced: What strategies optimize the synthesis yield of this compound derivatives while minimizing side reactions?

Answer:

  • Reaction condition optimization : Use low temperatures (−20°C to 0°C) to suppress sulfone formation during chlorination .
  • Catalyst selection : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .
  • Real-time monitoring : Track reaction progress with inline FTIR or GC-MS to terminate reactions at peak yield .

Basic: Which analytical techniques are most effective for assessing the purity of this compound?

Answer:

  • Chromatography : HPLC with UV detection (λ = 210–230 nm) or GC-MS for volatile derivatives .
  • Elemental analysis : Verify C/H/Cl/S ratios to confirm stoichiometric purity .
  • Thermogravimetric analysis (TGA) : Measure decomposition profiles to identify impurities (e.g., residual solvents) .

Advanced: How does the electronic environment of this compound influence its reactivity in nucleophilic substitution reactions?

Answer:
The electron-withdrawing sulfinic acid group activates the chloroethyl moiety for nucleophilic attack. Methodological insights include:

  • Kinetic studies : Use stopped-flow spectroscopy to measure reaction rates with varying nucleophiles (e.g., amines, thiols) .
  • DFT calculations : Map frontier molecular orbitals (FMOs) to predict regioselectivity in substitution pathways .
  • Solvent effects : Compare reactivity in aprotic (e.g., DMF) vs. protic (e.g., methanol) solvents to assess stabilization of transition states .

Basic: What safety protocols are essential when handling this compound in the laboratory?

Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves (0.7 mm thickness), chemical-resistant aprons, and ANSI-approved goggles .
  • Ventilation : Perform reactions in fume hoods with ≥100 ft/min airflow to prevent vapor inhalation .
  • Spill management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: How can researchers address discrepancies in reported cytotoxicity data for this compound in cell-based assays?

Answer:

  • Cell line validation : Compare results across multiple cell lines (e.g., HEK293, HeLa) to rule out lineage-specific effects .
  • Dosage normalization : Standardize concentrations using molarity (µM) instead of mass/volume to account for molecular weight variations .
  • Assay interference controls : Pre-treat samples with antioxidants (e.g., NAC) to distinguish compound toxicity from oxidative stress artifacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.